molecular formula C18H13F3O4 B3556260 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one

Cat. No.: B3556260
M. Wt: 350.3 g/mol
InChI Key: QKVCOXPXAWTDMV-UHFFFAOYSA-N
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Description

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its unique chemical structure, which includes methoxy and trifluoromethyl groups, potentially enhancing its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate methoxy-substituted benzaldehyde and trifluoromethyl-substituted acetophenone.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base such as sodium hydroxide or potassium hydroxide to form the corresponding chalcone intermediate.

    Cyclization: The chalcone intermediate is then subjected to cyclization using an acid catalyst, such as hydrochloric acid or sulfuric acid, to form the chromenone structure.

    Methoxylation: Finally, the compound is methoxylated using a methoxy donor, such as dimethyl sulfate, under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum yield and purity, including temperature control, solvent selection, and reaction time.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

    Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one involves:

    Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation pathways.

    Pathways Involved: It modulates pathways such as the NF-κB pathway, reducing the production of pro-inflammatory cytokines and reactive oxygen species.

    Biological Effects: The compound’s antioxidant properties help neutralize free radicals, while its anti-inflammatory effects reduce inflammation and associated damage.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the trifluoromethyl group, potentially reducing its biological activity.

    3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methoxy group at position 7, which may affect its stability and activity.

    7-methoxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one: Lacks the methoxy group on the phenyl ring, altering its chemical properties.

Uniqueness

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one is unique due to the presence of both methoxy and trifluoromethyl groups, which enhance its stability, biological activity, and potential therapeutic applications compared to similar compounds.

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O4/c1-23-11-5-3-10(4-6-11)15-16(22)13-8-7-12(24-2)9-14(13)25-17(15)18(19,20)21/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKVCOXPXAWTDMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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